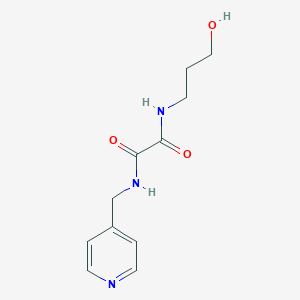
4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as CMMP, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. CMMP belongs to the class of pyrazolones, which are known for their anti-inflammatory, analgesic, and antipyretic properties.
科学的研究の応用
4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various diseases such as arthritis, cancer, and fever.
作用機序
The mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is believed that 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects by inhibiting the production of prostaglandins, which are known to cause inflammation, pain, and fever. 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is also believed to interact with the opioid receptors in the brain, which are responsible for the regulation of pain.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits anti-inflammatory, analgesic, and antipyretic effects in animal models. 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are known to play a role in the development of various diseases. 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to reduce pain and fever in animal models.
実験室実験の利点と制限
One advantage of using 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is that it exhibits potent anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its efficacy and safety.
将来の方向性
There are several future directions for the research on 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to further investigate its mechanism of action, which will help to determine its efficacy and safety. Another direction is to explore its potential applications in the treatment of various diseases, such as arthritis, cancer, and fever. Additionally, future research could focus on the development of new derivatives of 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one that exhibit improved efficacy and safety profiles.
合成法
4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized through the reaction of 3-chloro-4-methoxybenzaldehyde and 5-methyl-2-phenylpyrazol-3-one in the presence of a catalyst. The reaction yields 4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a yellow crystalline solid with a melting point of 147-149°C.
特性
製品名 |
4-(3-chloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
分子式 |
C18H15ClN2O2 |
分子量 |
326.8 g/mol |
IUPAC名 |
(4Z)-4-[(3-chloro-4-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-15(10-13-8-9-17(23-2)16(19)11-13)18(22)21(20-12)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- |
InChIキー |
LZASHNHZYWCKMU-GDNBJRDFSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)Cl)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[4-(cyanomethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299035.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299036.png)
![methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299038.png)
![N-(4-methylbenzyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide](/img/structure/B299039.png)
![ethyl 5-(4-fluorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299040.png)
![ethyl 2-[2-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299042.png)
![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299046.png)
![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)

![N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299052.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)